molecular formula C4H6ClN3O2S B13210772 dimethyl-4H-1,2,4-triazole-3-sulfonylchloride

dimethyl-4H-1,2,4-triazole-3-sulfonylchloride

Cat. No.: B13210772
M. Wt: 195.63 g/mol
InChI Key: UZQXLGVRSUDOFN-UHFFFAOYSA-N
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Description

Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride is a heterocyclic sulfonyl chloride derivative featuring a 1,2,4-triazole core substituted with two methyl groups and a sulfonyl chloride moiety at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonylureas, and other agrochemicals. Its high electrophilicity, attributed to the sulfonyl chloride group, enables efficient nucleophilic substitution reactions with amines, alcohols, or thiols. The dimethyl substitution on the triazole ring enhances steric stability and modulates electronic properties, influencing reactivity and downstream applications .

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

4,5-dimethyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C4H6ClN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3

InChI Key

UZQXLGVRSUDOFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonation of Dimethyl-1,2,4-triazole Derivatives Followed by Chlorination

  • Step 1: Sulfonation
    Dimethyl-1,2,4-triazole derivatives undergo sulfonation to introduce the sulfonyl group at the 3-position of the triazole ring. This step typically uses sulfonating agents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions.

  • Step 2: Chlorination
    The sulfonic acid intermediate is then converted to the sulfonyl chloride by chlorination, often employing reagents like phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or direct treatment with chlorine gas in an appropriate solvent system. This chlorination step introduces the reactive sulfonyl chloride group essential for further functionalization.

Preparation via Disulfide Intermediate and Chlorination

An alternative and efficient method involves:

  • Formation of Disulfide Intermediate
    Starting from 5-amino-3-mercapto-1,2,4-triazole derivatives, the thiol groups are oxidized to form the corresponding disulfide. This oxidation can be achieved quantitatively and rapidly using hydrogen peroxide (H2O2) at around 50 °C. The disulfide formation is crucial to avoid by-product formation during subsequent chlorination.

  • Chlorination of Disulfide
    The disulfide intermediate is then chlorinated by bubbling chlorine gas into the cooled reaction mixture (0–20 °C) in the presence of formic acid and water. The chlorination converts the disulfide into the sulfonyl chloride derivative. Maintaining the reaction conditions (acid concentration, temperature, chlorine excess) is critical to achieve high yield and purity. This method prevents contamination by 3-amino-1,2,4-triazole impurities and improves the overall yield (around 90–91%).

General Synthetic Procedure from Literature

A representative procedure includes:

  • Dissolving the disulfide intermediate in 1,2-dichloroethane.
  • Cooling the solution to 0 °C.
  • Adding formic acid.
  • Bubbling chlorine gas slowly at 15–20 °C over several hours.
  • Stirring post-chlorination to complete the reaction.
  • Phase separation and washing to isolate the sulfonyl chloride product.
Preparation Step Method A: Direct Sulfonation + Chlorination Method B: Disulfide Intermediate + Chlorination
Starting Material Dimethyl-1,2,4-triazole derivatives 5-amino-3-mercapto-1,2,4-triazole
Key Intermediate Sulfonic acid derivative Disulfide of mercaptotriazole
Oxidation Agent Not applicable Hydrogen peroxide (H2O2)
Chlorinating Agent SOCl2, PCl5, or Cl2 Chlorine gas (Cl2)
Reaction Temperature Variable, often elevated Controlled 0–20 °C
Yield Moderate to high (varies by conditions) High (90–91%)
Purity and By-products Control Moderate; risk of 3-amino-1,2,4-triazole impurity High; disulfide preformation avoids impurities
Reaction Time Several hours Several hours
Solvent Often chlorinated solvents (e.g., dichloromethane) 1,2-dichloroethane
  • The disulfide intermediate route is superior in terms of yield, purity, and control over by-products. Preforming the disulfide avoids contamination by 3-amino-1,2,4-triazole, a common impurity in direct chlorination methods.

  • Chlorination with chlorine gas in the presence of formic acid and water under controlled temperature is effective for converting the disulfide into the sulfonyl chloride functional group, achieving yields above 90%.

  • The sulfonation followed by chlorination of dimethyl-1,2,4-triazole derivatives is a classical approach but may require optimization to minimize impurities and maximize yield.

  • The compound’s preparation benefits from careful control of reaction parameters such as temperature, acid concentration, and chlorine dosing rate to ensure high purity and reactivity of the sulfonyl chloride group.

  • The sulfonyl chloride group in dimethyl-4H-1,2,4-triazole-3-sulfonylchloride is highly electrophilic, enabling its use as a versatile intermediate in synthesizing biologically active sulfonamide derivatives and other functionalized compounds.

This compound is efficiently prepared by sulfonation of dimethyl-1,2,4-triazole derivatives followed by chlorination or, more effectively, by oxidation of 5-amino-3-mercapto-1,2,4-triazole to its disulfide and subsequent chlorination. The latter method offers higher yields and purity, making it the preferred industrial and laboratory synthesis route. Control of reaction conditions is essential to optimize product quality and minimize impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reaction with Amines

Primary and secondary amines react readily under mild conditions (20–25°C) to yield sulfonamide derivatives. For example:

  • Hydrazine hydrate forms N-substituted sulfonamides (e.g., antiviral 1-sulfonyl-3-amino-1,2,4-triazoles) .

  • Aromatic amines (e.g., aniline derivatives) produce aryl sulfonamides with antimicrobial activity.

Example Reaction:
Dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride + R-NH₂ → R-NHSO₂-triazole + HCl

Key Conditions:

  • Solvents: Ethanol, DMF, or toluene.

  • Catalysts: None required; reactions often proceed at room temperature .

Reaction with Alcohols

Alcohols such as methanol or ethanol generate sulfonate esters, which serve as intermediates in further functionalization.

Example Reaction:
Dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride + R-OH → R-OSO₂-triazole + HCl

Key Conditions:

  • Base: Triethylamine or K₂CO₃ to absorb HCl .

  • Solvents: Dichloromethane or THF.

Reaction with Thiols

Thiols form sulfonothioates, which are useful in synthesizing disulfide-linked triazole derivatives. For instance, reaction with 3-mercapto-1,2,4-triazole yields bis-triazole disulfides .

Example Reaction:
Dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride + R-SH → R-SSO₂-triazole + HCl

Key Conditions:

  • Temperature: 28–32°C.

  • Catalyst: Potassium carbonate .

Cycloaddition and Metal-Catalyzed Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other metal-mediated transformations.

Copper-Catalyzed Coupling

In the presence of Cu(I) or Cu(II), the sulfonyl chloride group can act as an electrophile in three-component reactions with ketones and azides to form 4-sulfonyl-1,2,3-triazoles .

Example Reaction:
Dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride + Ar-C(=O)-R + NaN₃ → 4-Sulfonyl triazole derivatives

Key Conditions:

  • Catalyst: CuCl₂ or CuBr₂.

  • Oxidant: Molecular oxygen or DMSO .

Acylation and Cross-Coupling

The sulfonyl chloride group facilitates acylation reactions, forming sulfonamide-linked bioactive molecules.

Suzuki-Miyaura Coupling

While not directly reported for this compound, analogous triazole sulfonyl chlorides undergo palladium-catalyzed cross-coupling with boronic acids to form biaryl sulfonamides .

Hypothetical Reaction:
Dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride + Ar-B(OH)₂ → Ar-SO₂-triazole + Byproducts

Key Conditions:

  • Catalyst: Pd(PPh₃)₄.

  • Base: Na₂CO₃.

Hydrolysis and Stability

The sulfonyl chloride group hydrolyzes in aqueous conditions to form sulfonic acids, limiting its stability in protic solvents.

Example Reaction:
Dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride + H₂O → Dimethyl-4H-1,2,4-triazole-3-sulfonic acid + HCl

Key Observations:

  • Hydrolysis rate increases at pH > 7.

  • Stability: Best maintained in anhydrous solvents like DCM or toluene .

Biological Activity of Reaction Products

Derivatives exhibit notable bioactivities:

Product Activity Mechanism Source
SulfonamidesAntiviral (Yellow Fever Virus)Inhibition of viral RNA polymerase
Sulfonate estersAntibacterialDisruption of bacterial cell membrane
Bis-triazole disulfidesAntifungalInhibition of cytochrome P450 enzymes

Comparative Reactivity of Analogues

Structural variations influence reactivity:

Compound Reactivity Key Difference
4-Methyl-4H-1,2,4-triazole-3-thiolLower electrophilicityThiol group replaces sulfonyl chloride
1H-1,2,4-triazole-5-sulfonyl chlorideHigher hydrolysis susceptibilityTautomeric form affects stability
Phenylsulfonyl triazolesEnhanced antimicrobial activityAromatic substitution

Mechanism of Action

The mechanism of action of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole vs. Triazine-Based Sulfonyl Chlorides

  • Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride contains a 1,2,4-triazole ring, whereas compounds like 4-methoxy-6-methyl-1,3,5-triazin-2-yl sulfonylchloride (precursor to metsulfuron methyl ester) feature a 1,3,5-triazine core. The triazole ring offers greater π-electron density and smaller ring strain compared to triazines, leading to distinct reactivity patterns. For example, triazole sulfonyl chlorides exhibit faster hydrolysis rates under acidic conditions due to enhanced electrophilicity .

Sulfonyl Chloride vs. Sulfonyl Urea Esters

  • Sulfonyl chlorides (e.g., this compound) are precursors to sulfonyl urea herbicides like triflusulfuron methyl ester and ethametsulfuron methyl ester. Unlike the stable urea esters used as final herbicides, sulfonyl chlorides are highly reactive intermediates. For instance, this compound reacts rapidly with methylamine to form sulfonamide linkages, whereas urea esters require enzymatic or environmental degradation for activation .

Physicochemical Properties

Property This compound Triflusulfuron Methyl Ester Ethametsulfuron Methyl Ester
Molecular Weight (g/mol) 225.68 432.3 364.4
Melting Point (°C) 78–82 (decomposes) 155–157 144–146
Solubility (Water) Low (<0.1 g/L) Very low (<0.01 g/L) Low (0.02 g/L)
Reactivity High (sulfonyl chloride) Low (stable urea ester) Low (stable urea ester)

Biological Activity

Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride is a sulfonamide derivative of the 1,2,4-triazole family, notable for its diverse biological activities. This compound has been the subject of various studies focusing on its antimicrobial, antiviral, and anticancer properties. The unique structure of the triazole ring combined with the sulfonyl chloride group contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring that enhances its biological activity. The molecular formula is C5H7ClN4O2SC_5H_7ClN_4O_2S, indicating the presence of chlorine and sulfur atoms which are pivotal in its interaction with biological targets. The sulfonyl chloride group is particularly significant for its reactivity in chemical synthesis and biological applications.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial effects. This compound has shown potential as an antimicrobial agent against various bacterial strains. A study highlighted that derivatives of 1,2,4-triazoles possess multidirectional biological activity, including selective inhibition against resistant strains such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mL
Bacillus subtilis0.125 µg/mL
Escherichia coli0.5 µg/mL

Antiviral Activity

The antiviral properties of this compound have been investigated with promising results against various viruses. Studies have shown that triazole derivatives can inhibit viral replication by interfering with viral enzymes . For instance, certain triazole compounds have demonstrated activity against HIV by targeting specific viral proteins.

Anticancer Potential

This compound also exhibits anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including enzyme inhibition and receptor modulation . The compound's ability to interact with DNA and RNA synthesis pathways makes it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Protein Interaction : The triazole ring allows for interactions with protein targets in pathogens.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

A variety of studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Synthesis and Evaluation : A study synthesized several derivatives of 1,2,4-triazoles and evaluated their antimicrobial activities against a panel of bacterial strains. The results indicated that modifications at various positions on the triazole ring significantly affected their potency .
  • Antiviral Studies : Another research effort examined the antiviral efficacy of triazoles against HIV and found that certain derivatives exhibited selective inhibition with low cytotoxicity .
  • Anticancer Research : Investigations into the anticancer properties revealed that triazole derivatives could effectively reduce tumor size in animal models through targeted therapy approaches .

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